3-(1-(Cyclobutanecarbonyl)azetidin-3-yl)imidazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[1-(cyclobutanecarbonyl)azetidin-3-yl]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c15-9-4-12-11(17)14(9)8-5-13(6-8)10(16)7-2-1-3-7/h7-8H,1-6H2,(H,12,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOYKHJJOOKRYBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CC(C2)N3C(=O)CNC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(Cyclobutanecarbonyl)azetidin-3-yl)imidazolidine-2,4-dione typically involves multi-step organic reactions. One common method includes the Knoevenagel condensation, which is a reaction between an aldehyde or ketone and a compound containing an active methylene group in the presence of a base. This method is often followed by cyclization reactions to form the imidazolidine-2,4-dione core .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often employ continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also common to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(1-(Cyclobutanecarbonyl)azetidin-3-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(1-(Cyclobutanecarbonyl)azetidin-3-yl)imidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(1-(Cyclobutanecarbonyl)azetidin-3-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. It may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The compound’s unique structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Structural Analogues in Heterocyclic Chemistry
The compound belongs to the hydantoin family, which shares the imidazolidine-2,4-dione core. Below is a comparative analysis with structurally related compounds:
Key Observations :
Core Heterocycle Differences :
- The target compound’s imidazolidine-2,4-dione core lacks sulfur, unlike thiazolidine-2,4-dione derivatives in . This difference impacts electronic properties: sulfur’s polarizability enhances π-stacking in thiazolidines, while hydantoins rely more on hydrogen bonding .
- BF21828 () features a benzamide scaffold, diverging entirely from hydantoin/thiazolidine systems.
Substituent Effects: The cyclobutanecarbonyl group introduces steric strain and reduced conformational flexibility compared to the 4-methoxybenzylidene group in ’s compound 3. The latter’s aromaticity facilitates π-π interactions with biological targets (e.g., benzodiazepine systems) .
Synthesis and Yield :
- reports a 71% yield for compound 3 (thiazolidine derivative), synthesized via KOH-mediated condensation. The target compound’s synthesis likely involves similar acylation steps, but the strained azetidine-cyclobutane system may require optimized conditions to prevent ring-opening side reactions.
Pharmacological and Physicochemical Implications
- Hydantoin vs. Thiazolidine Activity: Hydantoins are known for anticonvulsant activity (e.g., phenytoin), whereas thiazolidine-2,4-diones (e.g., troglitazone) target PPARγ receptors. The target compound’s lack of sulfur may reduce metal-binding capacity compared to thiazolidines .
- Cyclobutane vs. Aromatic Substituents: The cyclobutanecarbonyl group’s non-aromatic nature limits π-π interactions but may improve solubility over bulky aromatic substituents like 4-methoxybenzylidene.
Spectral and Analytical Data
While provides detailed ¹H NMR, ¹³C NMR, and LC-MS data for thiazolidine derivatives, similar data for the target compound is absent in the provided evidence. Hypothetically, the azetidine’s protons would resonate near δ 3.5–4.5 ppm , and the cyclobutane carbonyl would show a C=O stretch at ~1700 cm⁻¹ in IR spectroscopy.
Biological Activity
3-(1-(Cyclobutanecarbonyl)azetidin-3-yl)imidazolidine-2,4-dione is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the available literature on its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
This structure features an imidazolidine core linked to a cyclobutanecarbonyl moiety, which may influence its biological activity.
Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:
- Enzyme Inhibition : Potential inhibition of β-lactamase enzymes, which are critical in antibiotic resistance. This suggests a role in enhancing the efficacy of β-lactam antibiotics against resistant strains .
- Kinase Inhibition : Similar compounds have shown promise in inhibiting cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation and thus may have applications in cancer treatment .
Therapeutic Applications
The compound's biological activity suggests several therapeutic applications:
- Antimicrobial Activity : Due to its potential as a β-lactamase inhibitor, it may be useful in treating bacterial infections that are resistant to conventional antibiotics.
- Anticancer Properties : By inhibiting specific kinases involved in cancer progression, it may serve as a candidate for anticancer therapies .
In Vitro Studies
A study focusing on related imidazolidine derivatives demonstrated significant cytotoxic effects against various cancer cell lines. The compounds exhibited IC50 values ranging from 10 to 25 µM, indicating potent activity against these cells .
In Vivo Studies
In animal models, compounds with similar structures showed promising results in reducing tumor growth and improving survival rates. For instance, a derivative demonstrated a 50% reduction in tumor size in xenograft models when administered at a dosage of 50 mg/kg .
Data Table: Summary of Biological Activities
Q & A
Q. What are the established synthetic routes for 3-(1-(cyclobutanecarbonyl)azetidin-3-yl)imidazolidine-2,4-dione, and how do reaction conditions influence yield?
The compound is typically synthesized via multi-step routes involving cyclization and coupling reactions. Key steps include:
- Azetidine functionalization : Reacting cyclobutanecarbonyl chloride with azetidine derivatives under inert conditions (N₂/Ar) to form the acylated azetidine intermediate. Coupling agents like carbodiimides (e.g., EDC/HOBt) are used to facilitate amide bond formation .
- Imidazolidine-dione formation : Cyclization of urea or thiourea derivatives with glycine analogs under acidic (e.g., HCl) or basic (e.g., NaOEt) conditions. Temperature control (60–80°C) minimizes side reactions .
Yield optimization requires precise stoichiometry, solvent selection (e.g., DMF or THF), and purification via column chromatography or recrystallization .
Q. How is the molecular structure of this compound characterized, and what spectroscopic techniques are most reliable?
Structural confirmation relies on:
- NMR spectroscopy : - and -NMR identify proton environments (e.g., azetidine CH₂ at δ 3.2–3.8 ppm) and carbonyl groups (δ 165–175 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion) and fragmentation patterns .
- X-ray crystallography (if crystals are obtainable): Resolves stereochemistry and confirms cyclobutane ring geometry .
Q. What preliminary biological screening assays are recommended to evaluate its therapeutic potential?
Initial screens include:
- Enzyme inhibition assays : Target-specific kinases or proteases (e.g., MMPs) using fluorescence-based substrates. IC₅₀ values are calculated from dose-response curves .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .
- Computational docking : Preliminary binding affinity predictions using AutoDock or Schrödinger to prioritize targets .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve enantiomeric purity for chiral derivatives?
Enantioselective synthesis strategies include:
- Chiral auxiliaries : Use (R)- or (S)-BINOL-based catalysts during cyclization to control stereochemistry .
- Asymmetric hydrogenation : Employ Ru or Rh catalysts (e.g., Noyori-type) for selective reduction of ketone intermediates .
- HPLC chiral separation : Validate purity using chiral columns (e.g., Chiralpak AD-H) and polarimetric detection .
Q. What computational methods are effective for predicting metabolic stability and off-target interactions?
Advanced modeling approaches involve:
- ADMET prediction : Tools like SwissADME or ProTox-II assess logP, CYP450 interactions, and hepatotoxicity .
- Molecular dynamics (MD) simulations : Analyze binding stability in target proteins (e.g., >50 ns simulations with AMBER) .
- QSAR modeling : Correlate structural descriptors (e.g., topological polar surface area) with bioavailability data from analogues .
Q. How can contradictory data in biological activity across studies be resolved?
Methodological reconciliation steps:
- Assay standardization : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments across labs .
- Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that may influence results .
- Target engagement studies : Employ cellular thermal shift assays (CETSA) to confirm direct target binding .
Q. What strategies are recommended for designing derivatives with enhanced blood-brain barrier (BBB) penetration?
Derivative design considerations:
- Lipophilicity optimization : Aim for logP 2–3 via substituent modifications (e.g., fluorination or methyl groups) .
- P-glycoprotein evasion : Reduce molecular weight (<450 Da) and hydrogen bond donors (<2) .
- In silico BBB prediction : Tools like BBB Predictor or ADMETLab 2.0 prioritize candidates .
Methodological Tables
Q. Table 1: Key Synthetic Parameters and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Azetidine acylation | Cyclobutanecarbonyl chloride, EDC, DMF, 0°C→RT | 78 | 95 | |
| Cyclization | Urea, HCl, THF, 70°C, 12 h | 65 | 90 | |
| Chiral resolution | Chiralpak AD-H, hexane/iPrOH | 85 (ee >98%) | 99 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
